

A Comparative Guide to the Structure-Activity Relationships of 5-Methoxyindole Derivatives

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Compound of Interest

Compound Name: 5-methoxy-1H-indol-6-ol

CAS No.: 2380-82-7

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The 5-methoxyindole scaffold is a privileged structure in medicinal chemistry, serving as the foundational core for a multitude of biologically active molecules. Its derivatives are the subject of intense research due to their diverse pharmacological activities, which range from potent anticancer effects to modulation of the central nervous system.[1][2] The strategic placement of the methoxy group at the 5-position of the indole ring profoundly influences the biological activity of these compounds, governing their interactions with various molecular targets.[2]

This guide offers a comparative analysis of the structure-activity relationships (SAR) for 5-methoxyindole derivatives, supported by experimental data. We will delve into key structural modifications and their impact on activity at different biological targets, provide detailed experimental protocols for SAR exploration, and present visual guides to crucial molecular interactions and workflows.

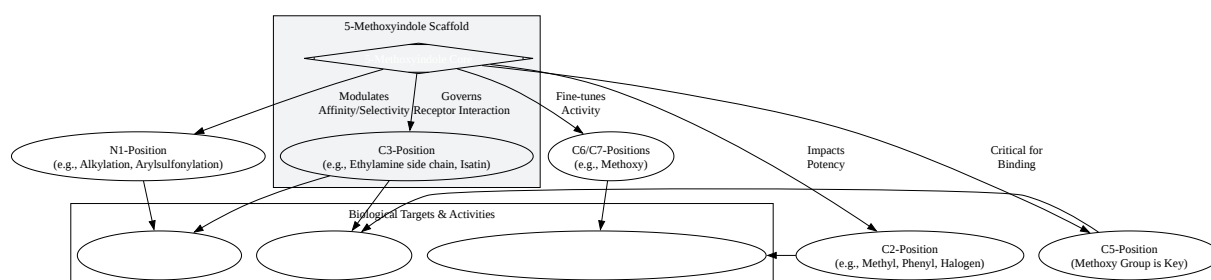
The 5-Methoxyindole Core: A Scaffold for Diverse Bioactivity

The 5-methoxyindole nucleus is deceptively simple. It consists of a bicyclic structure containing a benzene ring fused to a pyrrole ring, with a methoxy (-OCH₃) group at position 5. This core is

present in the endogenous neurohormone melatonin (N-acetyl-5-methoxytryptamine) and the potent psychedelic 5-MeO-DMT (5-methoxy-N,N-dimethyltryptamine). The activity of its derivatives is highly dependent on the nature and position of substituents on the indole ring.

Key positions for modification that significantly alter the pharmacological profile include:

- N1-position: The indole nitrogen.
- C2-position: Often a site for introducing bulky or functional groups.
- C3-position: A common attachment point for side chains, such as the ethylamine chain in tryptamines.
- C5-position: While this guide focuses on the 5-methoxy group, variations here are critical for SAR.
- C6 and C7-positions: Substitutions here can also modulate activity and selectivity.



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Comparative Analysis: SAR at Key Biological Targets

The versatility of the 5-methoxyindole scaffold is evident in its ability to target distinctly different protein families by varying its substitution patterns.

A significant body of research highlights the antiproliferative potential of 5-methoxyindole derivatives.[2] The mechanism of action often involves disruption of microtubule dynamics or inhibition of protein kinases.

Key SAR Insights for Anticancer Activity:

- Substitution at C2 and C3: Attaching an isatin moiety at the C2-position of 5-methoxyindole has yielded potent antiproliferative compounds.[2] For example, compound 5o, a 5-methoxyindole-isatin hybrid, showed IC₅₀ values of 1.69 μM against breast (ZR-75), colon (HT-29), and lung (A-549) cancer cell lines, making it significantly more potent than the standard drug Sunitinib (IC₅₀ = 8.11 μM).[2][3] The nature of the substituent on the isatin nitrogen is also critical, with N-benzyl and N-phenyl groups showing high activity.[2]
- N1-Methylation and C5/C6/C7 Methoxy Groups: A series of N-methyl-5,6,7-trimethoxyindoles have been identified as potent antimitotic and vascular disrupting agents.[1][4] Compounds 21 and 31 from this series demonstrated impressive antiproliferative activities, with IC₅₀ values in the nanomolar range (22-125 nM) across four human cancer cell lines.[1][4] These compounds inhibit tubulin polymerization and arrest the cell cycle in the G2/M phase.[4]
- The C5 Methoxy vs. Hydroxy Group: In a study of indole-based chalcones, the 5-methoxy derivative (13) showed activity comparable to the parent compound. However, demethylation to the corresponding 5-hydroxy derivative (15) resulted in a great reduction in biological activity, confirming the importance of the methoxy group for this particular scaffold.[5]

Table 1: Comparative Antiproliferative Activity (IC₅₀) of 5-Methoxyindole Derivatives

Compound ID	Derivative Class	Cancer Cell Line	IC ₅₀	Reference Compound	IC ₅₀ (Reference)	Source(s)
50	5-Methoxyindole-isatin Hybrid	Breast (ZR-75)	1.69 μM	Sunitinib	8.11 μM	[2][3]
50	5-Methoxyindole-isatin Hybrid	Colon (HT-29)	1.69 μM	Sunitinib	8.11 μM	[2][3]
5w	5-Methoxyindole-isatin Hybrid	Breast (ZR-75)	1.91 μM	Sunitinib	8.11 μM	[2]
21	N-methyl-5,6,7-trimethoxyindole	Cervical (HeLa)	22 nM	-	-	[1][4]
21	N-methyl-5,6,7-trimethoxyindole	Lung (A549)	35 nM	-	-	[1][4]

| 31 | N-methyl-5,6,7-trimethoxyindole | Breast (MCF-7) | 33 nM | - | - | [1][4] |

5-methoxyindole is the core of many tryptamines that act on serotonin receptors. The SAR for this target is highly refined.

Key SAR Insights for 5-HT Receptor Activity:

- **C3-Ethylamine Side Chain:** The presence of an N,N-dialkylated ethylamine side chain at the C3 position is a classic pharmacophore for 5-HT receptor agonists (e.g., 5-MeO-DMT).
- **N1-Substitution:** Placing an arylsulfonyl group on the indole nitrogen (N1) can produce potent ligands for the 5-HT₆ receptor. The 5-methoxy-1-benzenesulfonyl analogue (19) was found to have the highest affinity in one such series. This suggests the aminoethyl side chain adopts a binding conformation oriented toward the C4-position of the indole ring.
- **Bioisosteric Replacement:** Replacing the indole core with an indazole ring can maintain potent serotonin receptor activity. The direct 1H-indazole analog of 5-MeO-DMT (6a) showed low micromolar activity at the 5-HT_{2A} receptor, with higher potency at 5-HT_{2B} and 5-HT_{2C}.[\[6\]](#)

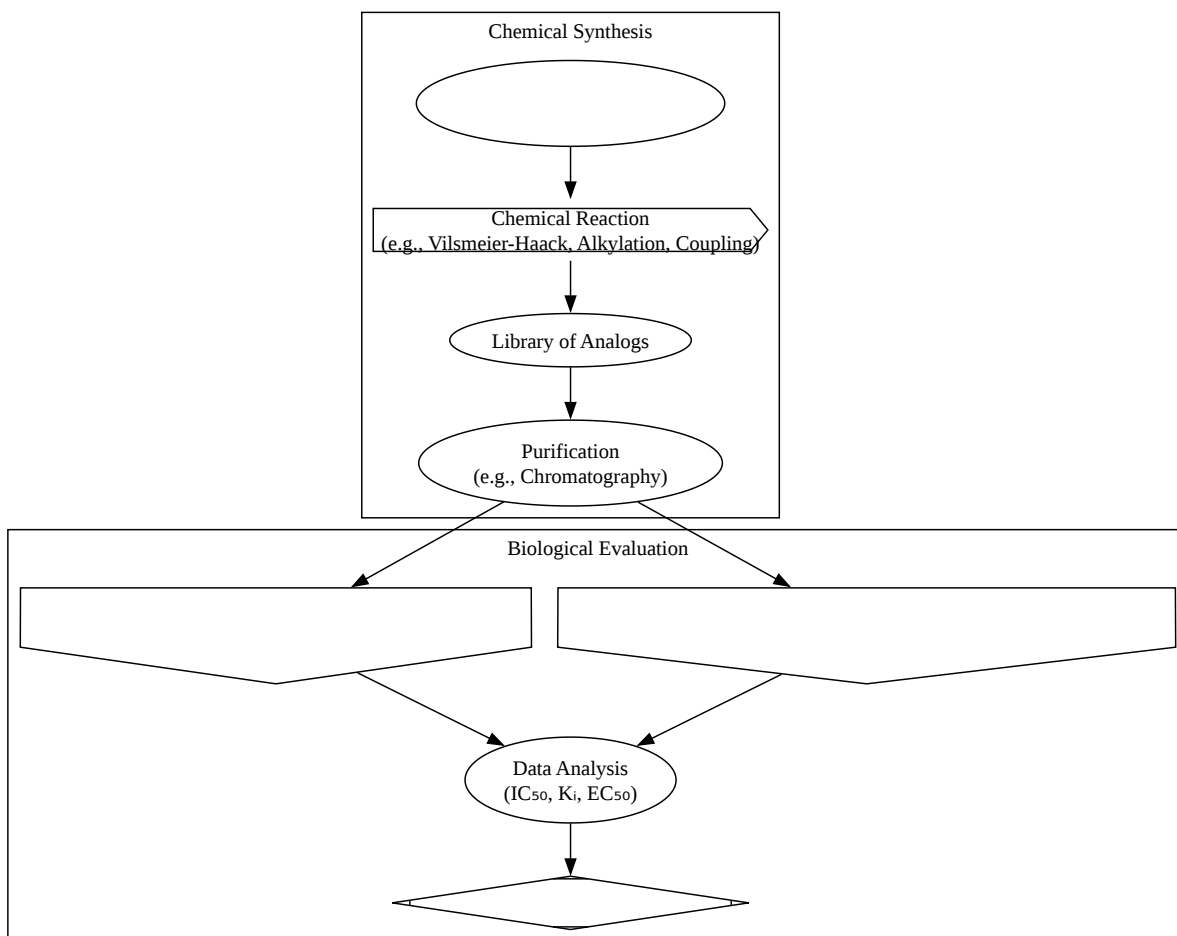
As the core of melatonin, the 5-methoxyindole scaffold is fundamental for binding to MT₁ and MT₂ receptors.

Key SAR Insights for MT Receptor Activity:

- **C3-Acylaminoethyl Side Chain:** The N-acetyl and ethylamine side chain, typically at the C3 position, is considered crucial for high-affinity binding to MT₁/MT₂ receptors.[\[7\]](#) Removing this side chain results in a significant loss of receptor affinity.[\[7\]](#)
- **Shifting the Side Chain and Methoxy Group:** Interestingly, moving the methoxy group from C5 to C6 and shifting the ethylamido side chain from C3 to the N1 position can result in compounds with affinity and agonist activity similar to melatonin itself.[\[8\]](#)
- **C2-Substitution:** Further optimization of these N1-substituted analogs with a bromine, phenyl, or ester group at the C2 position can significantly enhance affinity into the picomolar range and improve agonist activity.[\[8\]](#)

Experimental Workflows for SAR Studies

To systematically explore the SAR of 5-methoxyindole derivatives, a logical workflow involving synthesis, purification, and biological evaluation is required.



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This protocol describes a representative synthesis of a 2-methyl-5-methoxyindole chalcone, illustrating a common method for modifying the C3 position.[5]

Rationale: The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group at the C3 position of electron-rich indoles, providing a key intermediate for further elaboration. The subsequent aldol condensation with an acetyl-substituted heterocycle is a standard method for forming chalcones.

Step-by-Step Methodology:

- Step A: Vilsmeier-Haack Formylation
 - To a solution of 2-methyl-5-methoxyindole (1.0 eq) in anhydrous DMF (dimethylformamide) at 0°C, add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise.
 - Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring by TLC (thin-layer chromatography).
 - Upon completion, pour the mixture into ice-water and neutralize with a saturated NaHCO₃ solution.
 - The resulting precipitate (2-methyl-5-methoxyindole-3-carboxaldehyde) is collected by filtration, washed with water, and dried.
- Step B: Aldol Condensation to Form Chalcone
 - Dissolve the intermediate from Step A (1.0 eq) and 4-acetyl-pyridine (1.1 eq) in methanol (MeOH).
 - Add a catalytic amount of piperidine.
 - Reflux the mixture for 6-12 hours, monitoring by TLC.
 - After cooling, the product often precipitates. Collect the solid by filtration, wash with cold methanol, and dry to yield the final chalcone product.

This colorimetric assay is a standard method for assessing the cytotoxic effect of compounds on cancer cell lines by measuring metabolic activity.[1]

Rationale: This assay provides a quantitative measure of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals, which can be solubilized and quantified by spectrophotometry. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

- **Cell Seeding:** Seed human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
- **Compound Treatment:** Prepare serial dilutions of the synthesized 5-methoxyindole derivatives in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations (e.g., 0.01 to 100 μM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
- **Incubation:** Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
- **MTT Addition:** Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
- **Formazan Solubilization:** Carefully remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.
- **Absorbance Reading:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Directions

The 5-methoxyindole scaffold is a remarkably versatile platform for drug discovery. SAR studies consistently demonstrate that small, strategic modifications to this core can lead to dramatic shifts in biological activity and target selectivity.

- For anticancer agents, derivatization at the C2, C3, and N1 positions, often in combination with additional methoxy groups on the benzene ring, has yielded highly potent tubulin inhibitors and cell cycle disruptors.
- For serotonin receptor modulators, the classic C3-ethylamine side chain remains a key feature, but N1-arylsulfonylation offers a promising route to novel ligands with altered selectivity profiles.
- For melatonin receptor ligands, while the C3-side chain is important, recent findings show that moving this functionality to the N1 position can retain or even enhance activity, opening new avenues for ligand design.

Future research should focus on leveraging computational tools, such as pharmacophore modeling and molecular docking, to rationally design novel derivatives with improved potency, selectivity, and pharmacokinetic properties.^{[9][10]} The synthesis of focused libraries based on these models, followed by the systematic biological evaluation described herein, will continue to unlock the full therapeutic potential of this privileged chemical scaffold.

References

- Comparative Analysis of 5-Methoxyindole Derivatives as Antiprolifer
- The Pivotal Role of the 5-Methoxy Group in Indole Derivatives: A Comparative Guide to Structure-Activity Rel
- Synthesis and antioxidant evaluation of novel 5 methoxy indole analogues.
- Synthesis and evaluation of indole-based chalcones as inducers of methuosis, a novel type of non-apoptotic cell de
- Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins.
- Synthesis and structure-activity relationships of N-methyl-5,6,7-trimethoxyindoles as novel antimitotic and vascular disrupting agents. PubMed.
- Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. NIH.
- A Comparative Analysis of the Biological Activities of 5-Methoxyindole and Mel
- 1-(2-Alkanamidoethyl)
- N-Arylsulfonylindole derivatives as serotonin 5-HT(6) receptor ligands. PubMed.
- Pharmacophore modeling in drug design. PubMed.
- Pharmacophore Modeling in Drug Discovery: Methodology and Current St

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- [1. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- [2. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- [3. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [4. Synthesis and structure-activity relationships of N-methyl-5,6,7-trimethoxyindoles as novel antimitotic and vascular disrupting agents - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [5. Synthesis and evaluation of indole-based chalcones as inducers of methuosis, a novel type of non-apoptotic cell death - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [6. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [7. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- [8. 1-\(2-Alkanamidoethyl\)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [9. Pharmacophore modeling in drug design - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [10. dergipark.org.tr \[dergipark.org.tr\]](https://dergipark.org.tr)
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